

Introduction: The Role of 1,1-Dimethoxyethane in Modern Synthesis

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Compound of Interest

Compound Name: 1,1-Dimethoxyethane

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1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic sweet, ether-like odor. Its chemical structure, featuring two methoxy groups attached to the same carbon, defines it as an acetal. This functional group is the cornerstone of its chemical behavior, conferring stability under basic and neutral conditions while allowing for controlled cleavage under acidic catalysis.[1][2] This reactivity profile makes it an invaluable tool in multi-step organic synthesis, particularly as a protecting group for carbonyls and diols.[3] Furthermore, its properties as an aprotic solvent and its role as a precursor in the synthesis of pharmaceuticals, dyes, and polymers underscore its importance in both laboratory and industrial settings.[4][5][6]

Molecular Structure and Physicochemical Properties

The structure of **1,1-dimethoxyethane** consists of a central sp^3 -hybridized carbon atom bonded to a hydrogen atom, a methyl group, and two electron-donating methoxy groups. This geminal diether arrangement is key to its chemical properties.

Caption: 2D chemical structure of **1,1-Dimethoxyethane**.

The quantitative physical and chemical properties of **1,1-dimethoxyethane** are summarized below for reference.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₀ O ₂	[7]
Molecular Weight	90.12 g/mol	[7]
CAS Number	534-15-6	[4]
Appearance	Colorless liquid	[4]
Odor	Sweet, ether-like, fruity, green	[4][8][9]
Density	0.852 g/mL at 25 °C	[9][10]
Boiling Point	64 °C	[10][11]
Melting Point	-113 °C	[10][11]
Flash Point	-17 °C (1 °F)	[9]
Vapor Pressure	187 mmHg at 25 °C	[9]
Vapor Density	3.1 (vs. air)	[9]
Refractive Index (n _{20/D})	1.367	[8][10]
Solubility in Water	Soluble	[4]
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform	[8][10]

Spectroscopic Characterization

Confirmation of the structure and purity of **1,1-dimethoxyethane** relies on standard spectroscopic techniques. The expected data are highly characteristic.

Technique	Observation	Interpretation
^1H NMR	δ ~4.57 ppm (quartet, 1H, $J=5.3$ Hz) δ ~3.31 ppm (singlet, 6H) δ ~1.28 ppm (doublet, 3H, $J=5.3$ Hz)	The quartet corresponds to the methine proton (-CH) coupled to the adjacent methyl group. The singlet is from the six equivalent protons of the two methoxy (-OCH ₃) groups. The doublet arises from the terminal methyl (-CH ₃) protons coupled to the methine proton. [9] [12]
IR Spectroscopy	~2990-2830 cm ⁻¹ (C-H stretch) ~1450-1375 cm ⁻¹ (C-H bend) ~1150-1085 cm ⁻¹ (strong, multiple bands)	The strong absorptions in the 1150-1085 cm ⁻¹ region are the most prominent feature and are characteristic of the C-O single bond stretching of the acetal functional group. [9] [13]
Mass Spectrometry (EI)	$m/z = 90$ (M ⁺) $m/z = 75$ $m/z = 45$	The molecular ion peak (M ⁺) may be of low intensity. A key fragmentation is the loss of a methyl radical ($\bullet\text{CH}_3$) to give the resonance-stabilized oxonium ion at m/z 75. Another common fragment is $[\text{CH}_3\text{O}=\text{CH}_2]^+$ at m/z 45. [7] [9]

Chemical Reactivity and Synthetic Behavior

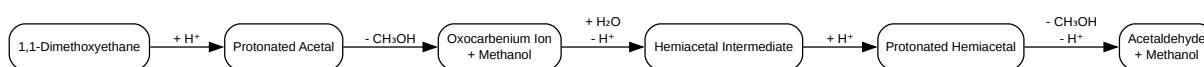
The utility of **1,1-dimethoxyethane** stems from the dichotomous reactivity of the acetal group.

Stability: Acetals are robust and unreactive towards bases, nucleophiles, organometallic reagents (e.g., Grignard reagents), hydrides, and most oxidizing and reducing agents.[\[1\]](#) This inertness is the fundamental reason for their use as protecting groups.

Acid-Catalyzed Hydrolysis: The primary reaction of acetals is hydrolysis, which occurs readily in the presence of aqueous acid to regenerate the parent aldehyde (acetaldehyde) and alcohol (methanol).[1][14] The reaction is reversible, and the equilibrium can be controlled by the concentration of water.[14][15]

Mechanism of Hydrolysis: The hydrolysis proceeds via a two-stage A-1 type mechanism under typical acidic conditions.[1][16]

- **Protonation:** An acid protonates one of the ether oxygens, converting it into a good leaving group (methanol).[14]
- **Carbocation Formation:** The protonated ether cleaves to release a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.[14]
- **Nucleophilic Attack by Water:** A water molecule acts as a nucleophile, attacking the carbocation.
- **Deprotonation:** Loss of a proton from the oxonium ion yields a hemiacetal intermediate.
- **Repeat:** The process repeats—protonation of the second methoxy group, loss of a second methanol molecule, nucleophilic attack by water, and deprotonation—to yield the final acetaldehyde product.



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Caption: Mechanism of acid-catalyzed hydrolysis of **1,1-dimethoxyethane**.

Synthesis of 1,1-Dimethoxyethane

The standard industrial and laboratory synthesis involves the acid-catalyzed reaction of acetaldehyde with two equivalents of methanol.[6][10] This is an equilibrium-controlled process, and driving the reaction to completion often requires removal of the water byproduct.[6][15]

Experimental Protocol: Synthesis via Acetalization

This protocol describes a general method for the synthesis of **1,1-dimethoxyethane** using a solid acid catalyst, which simplifies purification.^{[6][17]}

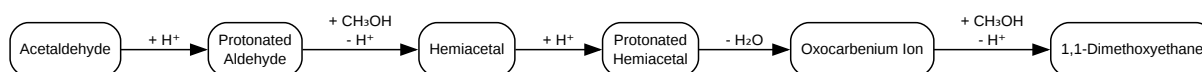
Materials:

- Acetaldehyde
- Methanol (anhydrous)
- Solid acid catalyst (e.g., Amberlyst-15 resin)
- Anhydrous sodium carbonate or potassium carbonate for neutralization
- Anhydrous magnesium sulfate for drying
- Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus

Procedure:

- **Setup:** Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
- **Reagents:** Charge the flask with excess anhydrous methanol and the solid acid catalyst (e.g., 5-10% by weight of acetaldehyde).
- **Reaction:** Cool the methanol mixture in an ice bath and slowly add acetaldehyde dropwise with vigorous stirring.
- **Equilibration:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction reaches equilibrium (monitor by GC or NMR).
- **Workup:** Filter off the solid acid catalyst. Neutralize the filtrate by adding anhydrous sodium carbonate and stirring for 30 minutes.
- **Purification:** Filter the mixture again to remove the carbonate. The product is purified from the excess methanol by fractional distillation. Collect the fraction boiling at approximately 64

°C.[8][10] Dry the collected fraction over anhydrous magnesium sulfate if necessary.



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Caption: Mechanism for the acid-catalyzed synthesis of **1,1-dimethoxyethane**.

Applications in Research and Drug Development

Acetal Protecting Group Chemistry

The primary application of **1,1-dimethoxyethane** in complex synthesis is as a protecting group reagent, typically for diols, via a transacetalization reaction.[18] This is crucial when a diol must be masked to allow selective reaction at another functional group.

Caption: Workflow for diol protection using **1,1-dimethoxyethane**.

Experimental Protocol: Protection of a Diol

Materials:

- Substrate containing a 1,2- or 1,3-diol
- **1,1-Dimethoxyethane** (reagent and/or solvent)
- Anhydrous solvent (e.g., DCM, Toluene)
- Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS))
- Saturated aqueous sodium bicarbonate solution
- Brine, anhydrous sodium sulfate

Procedure:

- Setup: In a flame-dried, inert-atmosphere flask, dissolve the diol-containing substrate in an anhydrous solvent.
- Reagents: Add an excess of **1,1-dimethoxyethane** (2-10 equivalents). Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq PTSA).
- Reaction: Stir the mixture at room temperature. The reaction progress is conveniently monitored by TLC, observing the disappearance of the starting diol.
- Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the protected substrate, which can be further purified by chromatography if necessary.[\[9\]](#)[\[18\]](#)

Other Key Applications

- Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds and key intermediates, such as analogues of nevirapine and building blocks for novel therapeutic agents.[\[5\]](#)[\[10\]](#)
- Solvent: Due to its polar, aprotic nature, it is an effective solvent for certain applications, including organometallic reactions like Grignard reactions and in electrochemistry for battery electrolytes.[\[4\]](#)
- Flavoring Agent: It is found naturally in some foods like figs and tea and is used as a flavoring agent.[\[4\]](#)[\[8\]](#)

Safety and Handling

1,1-Dimethoxyethane is a hazardous chemical that requires careful handling.

Hazard Category	Description and Precautions	Reference(s)
Flammability	Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air and can flash back from an ignition source. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfer. [10] [19] [20]	
Reactivity/Stability	Can form explosive peroxides upon prolonged exposure to air or light. Store in tightly closed containers in a cool, well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term storage. May react violently with strong oxidizing agents. [4] [10] [21]	
Health Hazards	May cause skin and eye irritation. Mildly toxic by inhalation and ingestion. Vapors may cause dizziness. Avoid breathing vapors and ensure adequate ventilation. [9] [10] [20]	
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and flame-retardant clothing. If ventilation is inadequate, use a suitable respirator. [20]	

Spill & Fire

For small fires, use dry chemical, CO₂, or alcohol-resistant foam. For spills, eliminate ignition sources, absorb with inert material (e.g., sand, earth), and place in a sealed container for disposal.

[\[19\]](#)[\[20\]](#)[\[21\]](#)

Conclusion

1,1-Dimethoxyethane is a deceptively simple molecule whose value lies in the precise and predictable reactivity of its acetal functional group. Its stability to a wide range of reagents, coupled with its facile, acid-catalyzed cleavage, makes it an essential tool for the strategic protection of functional groups in complex molecular synthesis. For researchers in drug development and materials science, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is crucial for leveraging its full potential safely and effectively.

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